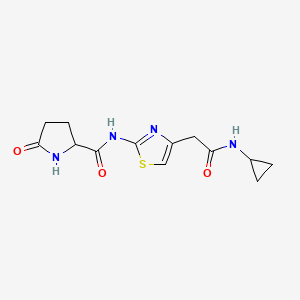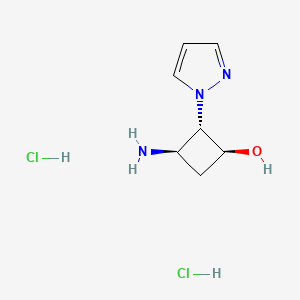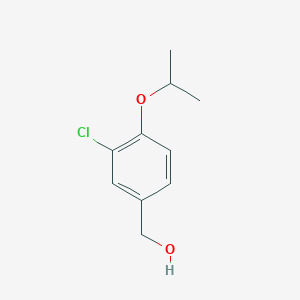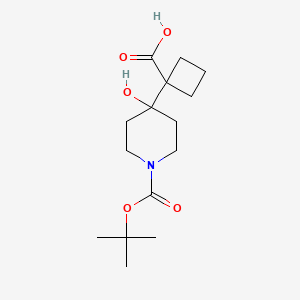
3-Oxo-3-(phenylsulfonamido)propionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-(phenylsulfonamido)propionic Acid (CAS# 409332-59-8) is a research chemical . It has a molecular weight of 243.24 and a molecular formula of C9H9NO5S .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(benzenesulfonamido)-3-oxopropanoic acid . The InChI code is 1S/C9H9NO5S/c11-8(6-9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a computed LogP value of 1.43790 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Sulfonamides, including compounds like 3-Oxo-3-(phenylsulfonamido)propionic Acid, have been synthesized and show significant antimicrobial activities. This is particularly evident in derivatives of 4-(substituted phenylsulfonamido) benzoic acids (Dineshkumar & Thirunarayanan, 2019).
Metal Complexes and Biological Functions
- The synthesis of 3-methyl-2-(phenylsulfonamido)butanoic acid and its complexation with various metals like Cu, Zn, Fe, Ni, and Cd has been studied. These complexes exhibit interesting biological activities including antimicrobial and enzyme inhibition activities, highlighting the potential of sulfonamide ligands in biological applications (Danish et al., 2021).
Chemical Synthesis and Reactions
- In chemical synthesis, methods like the oxo-sulfonylation of aldehyde-derived hydrazones using sulfinic acid as a sulfonyl group source have been developed. These methods are significant for creating N-acylsulfonamides, which are functionally diverse and potentially useful in various chemical applications (Ghosh et al., 2020).
Catalysis
- Sulfonamide derivatives have been used to modify catalysts like propylsulfonic acid-fixed Fe3O4@SiO2, enhancing catalytic activities in hydrolysis reactions. This showcases the role of sulfonamide groups in improving the efficiency of catalysts in chemical processes (Nuryono et al., 2019).
Synthesis of Derivatives
- The synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives has been explored. These derivatives have shown interesting conformational properties in solution, indicating potential applications in the development of new chemical entities (Tye & Skinner, 2002).
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c11-8(6-9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBCQAMDHYCUFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2415938.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2415942.png)
![N-[(4-Aminophenyl)methyl]oxan-4-amine](/img/structure/B2415943.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2415945.png)




![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)
![methyl (2Z)-3-{4-[(2,4,6-trimethylbenzenesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B2415957.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)